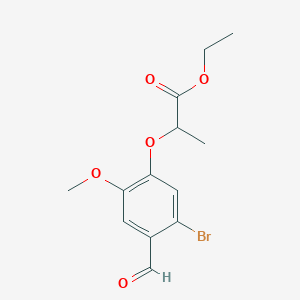

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-4-18-13(16)8(2)19-12-6-10(14)9(7-15)5-11(12)17-3/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFNJVATOUTMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=C(C=C(C(=C1)Br)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate typically involves the reaction of 5-bromo-4-formyl-2-methoxyphenol with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Ethyl 2-(5-bromo-4-carboxy-2-methoxyphenoxy)propanoate.

Reduction: Ethyl 2-(5-bromo-4-hydroxymethyl-2-methoxyphenoxy)propanoate.

Substitution: Ethyl 2-(5-amino-4-formyl-2-methoxyphenoxy)propanoate.

Scientific Research Applications

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that affect their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate belongs to a broader class of substituted phenoxypropanoate esters. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Functional Group Diversity: The target compound’s formyl group distinguishes it from analogs like fenoxaprop ethyl ester and quizalofop-P-ethyl, which instead feature heterocyclic substituents (benzoxazolyl or quinoxalinyl) . The formyl group enhances its utility in condensation reactions, whereas heterocyclic groups in pesticides improve target specificity. The methyl ester analog (C₁₂H₁₃BrO₅) exhibits a lower molecular weight (317.14 vs.

Reactivity and Synthetic Applications: The bromine atom in the target compound enables participation in Suzuki-Miyaura or Ullmann coupling reactions, a feature shared with Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate . Fenoxaprop ethyl ester and quizalofop-P-ethyl lack direct electrophilic sites (e.g., formyl), limiting their use in further derivatization but enhancing environmental stability as herbicides .

Commercial and Industrial Relevance: The target compound’s high cost ($500/250 mg) and discontinued status contrast with fenoxaprop and quizalofop-P-ethyl, which are mass-produced for agricultural use . The methyl ester variant’s discontinuation highlights challenges in scaling bromo-formyl phenoxypropanoate synthesis, possibly due to purification difficulties .

Biological Activity

Ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenoxypropanoate structure with a bromine atom and a formyl group, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins, although further research is necessary to elucidate these mechanisms fully.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound can interact with enzymes involved in metabolic processes, potentially inhibiting their activity. This can lead to altered cellular metabolism in both microbial and cancer cells.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- Gene Expression Alteration : The compound could affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis that promote apoptosis or inhibit cell division.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of the compound against various pathogens, demonstrating significant inhibition zones in disc diffusion assays compared to control groups. The minimum inhibitory concentration (MIC) values were determined, establishing a dose-response relationship for effective concentrations.

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptotic markers, such as caspase activation and PARP cleavage. These findings highlight its potential as an anticancer agent.

Data Tables

| Biological Activity | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Various bacteria/fungi | Significant inhibition |

| Anticancer | Human cancer cell lines | Induction of apoptosis |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with metabolic enzymes |

| Receptor Modulation | Influences cellular signaling pathways |

| Gene Expression | Alters transcription factors affecting cell cycle |

Q & A

Q. Basic

Q. Advanced

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related esters in crystallography studies .

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric proton signals for quantitative analysis .

What methodologies are effective for characterizing intermediates and final products in the synthesis of this compound?

Q. Basic

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign complex coupling patterns in aromatic regions, critical for distinguishing ortho/meta/para substituents.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the aldehyde group during purification .

How can researchers evaluate the biological activity of this compound in academic settings?

Q. Basic

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing Br with Cl or altering the methoxy position) and compare bioactivity .

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., PPAR-γ for anti-diabetic analogs) using software like AutoDock .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .

- Light Sensitivity : Use amber vials to avoid photodegradation of brominated aromatics.

Q. Advanced

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolyzed carboxylic acid) .

- Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in anhydrous DMSO.

How should researchers address contradictions in analytical data (e.g., unexpected by-products)?

Q. Basic

Q. Advanced

- Isotopic Labeling : Trace reaction pathways using ¹³C-labeled starting materials to identify unexpected intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and explain side-product formation .

What advanced purification techniques are recommended for isolating high-purity product?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.